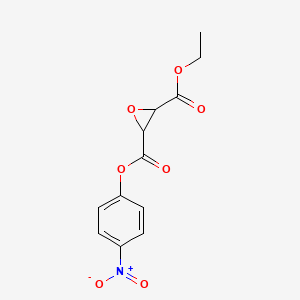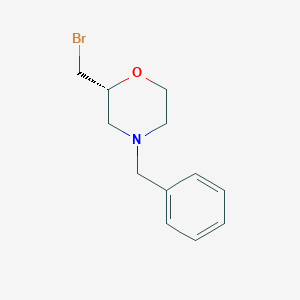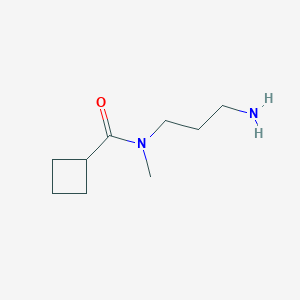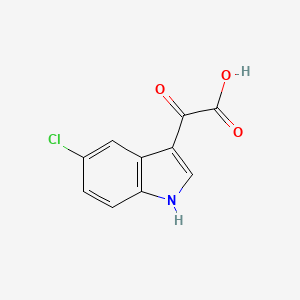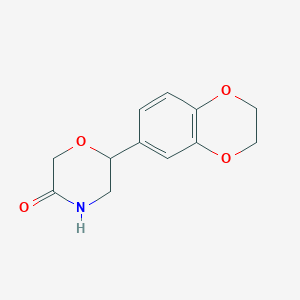
3-chloro-6-methyl-1H-indene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-6-methyl-1H-indene-2-carbaldehyde is an organic compound that belongs to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of a chlorine atom at the third position, a methyl group at the sixth position, and an aldehyde group at the second position of the indene ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-methyl-1H-indene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the chlorination of 6-methyl-1H-indene-2-carbaldehyde. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position.
Another approach involves the Friedel-Crafts acylation of 3-chloro-6-methylindene with formyl chloride (HCOCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This method allows for the direct introduction of the aldehyde group at the second position of the indene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and acylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-6-methyl-1H-indene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the chlorine atom with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 3-chloro-6-methyl-1H-indene-2-carboxylic acid.
Reduction: 3-chloro-6-methyl-1H-indene-2-methanol.
Substitution: 3-methoxy-6-methyl-1H-indene-2-carbaldehyde.
Aplicaciones Científicas De Investigación
3-chloro-6-methyl-1H-indene-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored as a precursor for the synthesis of drug candidates. Its structural features make it a valuable scaffold for designing molecules with specific pharmacological activities.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering.
Mecanismo De Acción
The mechanism of action of 3-chloro-6-methyl-1H-indene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity or altering protein function.
The compound’s molecular targets and pathways involved in its mechanism of action are subjects of ongoing research. Studies aim to elucidate how it exerts its effects at the molecular level, providing insights into its potential therapeutic applications.
Comparación Con Compuestos Similares
3-chloro-6-methyl-1H-indene-2-carbaldehyde can be compared with other similar compounds, such as:
3-chloro-1H-indene-2-carbaldehyde: Lacks the methyl group at the sixth position, which may affect its reactivity and biological activity.
6-methyl-1H-indene-2-carbaldehyde: Lacks the chlorine atom at the third position, which may influence its chemical properties and applications.
3-bromo-6-methyl-1H-indene-2-carbaldehyde: Contains a bromine atom instead of chlorine, which may result in different reactivity and substitution patterns.
The presence of both the chlorine atom and the methyl group in this compound contributes to its unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H9ClO |
|---|---|
Peso molecular |
192.64 g/mol |
Nombre IUPAC |
3-chloro-6-methyl-1H-indene-2-carbaldehyde |
InChI |
InChI=1S/C11H9ClO/c1-7-2-3-10-8(4-7)5-9(6-13)11(10)12/h2-4,6H,5H2,1H3 |
Clave InChI |
YDTXUJPAYVHHJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=C(C2)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12279581.png)
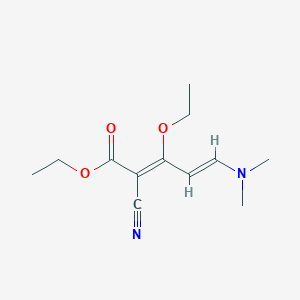
![trans-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)-benzeneacetamide methanesulfonate salt](/img/structure/B12279588.png)
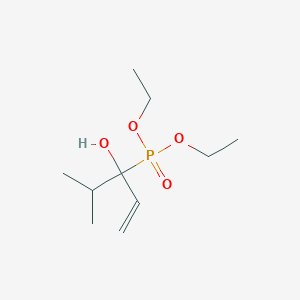
![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[3-(4-methylpiperazin-1-yl)propyl]-1H-pyrrole-3-carboxamide](/img/structure/B12279606.png)
![tert-Butyl 4-((1,1-dioxidobenzo[d]isothiazol-3-yl)(methyl)amino)piperidine-1-carboxylate](/img/structure/B12279608.png)

